6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
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Overview
Description
6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The methylsulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the fluorinated benzothiazole with another benzothiazole derivative through an amination reaction using reagents like palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated position or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.
Agriculture: As a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to the desired biological outcome.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazol-2-amine: A simpler analog with similar core structure but lacking the methylsulfonyl group.
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: Similar but without the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the methylsulfonyl group in 6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine may confer unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
6-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S3/c1-24(20,21)9-3-5-11-13(7-9)23-15(18-11)19-14-17-10-4-2-8(16)6-12(10)22-14/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMBNJMTPZTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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